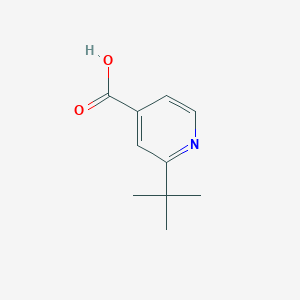

2-(tert-Butyl)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXZKPSVWZIJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351209 | |

| Record name | 2-(tert-Butyl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91940-84-0 | |

| Record name | 2-(tert-Butyl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(tert-Butyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(tert-Butyl)isonicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a step-by-step format, detailing the necessary experimental protocols and summarizing key quantitative data.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Its structural features, particularly the presence of a bulky tert-butyl group adjacent to the nitrogen atom of the pyridine ring, impart unique steric and electronic properties. These characteristics make it a sought-after intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide focuses on a practical and accessible synthetic route commencing from the commercially available starting material, 4-(tert-butyl)pyridine.

Overall Synthetic Pathway

The recommended synthetic route to this compound involves a two-step process. The first step is the regioselective bromination of 4-(tert-butyl)pyridine to yield the key intermediate, 2-bromo-4-(tert-butyl)pyridine. This is achieved through a directed ortho-metalation (DoM) approach, followed by quenching with a bromine source. The subsequent step involves the conversion of the bromo-substituted intermediate into the target carboxylic acid via a Grignard reaction, followed by carboxylation with carbon dioxide.

A Technical Guide to the Chemical Properties of 2-(tert-Butyl)isonicotinic Acid

Introduction

2-(tert-Butyl)isonicotinic acid, with the CAS number 91940-84-0, is a derivative of isonicotinic acid, a fundamental heterocyclic compound in medicinal chemistry. As an isomer of nicotinic acid (Vitamin B3), the isonicotinic acid scaffold is a key component in numerous pharmaceutical agents, most notably the first-line antitubercular drug, isoniazid. The introduction of a tert-butyl group at the 2-position of the pyridine ring significantly influences the molecule's steric and electronic properties, making it a valuable building block for the synthesis of novel compounds in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and potential applications for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound is typically supplied as a solid with high purity. Its core identifiers and physical characteristics are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-tert-butylpyridine-4-carboxylic acid | [1] |

| CAS Number | 91940-84-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Canonical SMILES | CC(C)(C)C1=CC(C(=O)O)=CC=N1 | [1] |

| InChI Key | ZVXZKPSVWZIJNW-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD04113815 | [1] |

| Purity | ≥95% |[1] |

Table 2: Physical and Chemical Data

| Property | Value | Reference |

|---|---|---|

| Appearance | Solid | [1] |

| Melting Point | 174 to 176°C | [1] |

| Boiling Point | Data not available | |

| Relative Density | 1.107 | [1] |

| pKa | Predicted to be slightly higher than isonicotinic acid (4.96) due to the electron-donating nature of the tert-butyl group. | [2] |

| Solubility | Expected to have low solubility in non-polar organic solvents and higher solubility in polar protic solvents like methanol and ethanol. Soluble in aqueous base solutions. | |

Spectroscopic Data (Expected)

While detailed published spectra are not widely available, the expected spectroscopic characteristics can be inferred from the molecular structure.

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Features |

|---|---|

| ¹H NMR | - tert-Butyl Protons (9H): A prominent singlet expected around 1.3-1.5 ppm.[3] - Aromatic Protons (3H): Signals in the aromatic region (approx. 7.5-8.8 ppm), showing coupling patterns consistent with a 2,4-disubstituted pyridine ring. - Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - tert-Butyl Carbons: Two signals expected; one for the quaternary carbon (~35-40 ppm) and one for the three equivalent methyl carbons (~28-32 ppm). - Pyridine Ring Carbons: Five distinct signals in the aromatic region (~120-160 ppm). - Carboxylic Carbon: A signal in the typical carboxylic acid range (~165-175 ppm). |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹. - C-H Stretch (tert-Butyl): Sharp absorptions just below 3000 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹. - C=N and C=C Stretch (Pyridine Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 179. - Key Fragments: Loss of the carboxylic acid group (-COOH, m/z = 134), loss of the tert-butyl group (-C(CH₃)₃, m/z = 122), and other characteristic pyridine ring fragmentations. |

Synthesis and Reactivity

The synthesis of this compound typically involves the oxidation of a suitable precursor, such as 2-tert-butyl-4-methylpyridine. This transformation is a common strategy for preparing pyridine carboxylic acids. The tert-butyl group is sterically hindering and generally stable under various reaction conditions, while the methyl group at the 4-position is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄).

The reactivity of the molecule is dominated by two main sites: the carboxylic acid group, which can undergo esterification, amidation, or reduction, and the pyridine nitrogen, which can be protonated or coordinated to metal centers.

Experimental Protocols

Representative Protocol: Oxidation of 2-tert-butyl-4-methylpyridine

This protocol is a generalized procedure based on common oxidation methods for alkylpyridines. Researchers should optimize conditions for specific scales and equipment.

-

Reaction Setup: To a solution of 2-tert-butyl-4-methylpyridine in water, add a solution of potassium permanganate (KMnO₄) portion-wise over several hours. The number of equivalents of KMnO₄ will need to be optimized, but typically 2-4 equivalents are used.

-

Temperature Control: Maintain the reaction mixture at an elevated temperature (e.g., 80-100°C) with vigorous stirring. The reaction is exothermic and care should be taken during the addition of the oxidant.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

-

Isolation: The acidic solution is cooled in an ice bath to precipitate the this compound product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.

Applications in Research and Drug Development

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities.[4] The primary application of this compound is as a chemical intermediate for creating more complex molecules with potential therapeutic value.

-

Antimicrobial Agents: The parent isonicotinic acid is the precursor to isoniazid, a cornerstone of tuberculosis treatment.[4] Derivatives of this compound could be synthesized and screened for activity against various bacterial strains, including mycobacteria.[5]

-

Anti-inflammatory Agents: Numerous isonicotinic acid derivatives have been investigated for their anti-inflammatory properties.[4] The tert-butyl group can modulate lipophilicity and metabolic stability, potentially leading to derivatives with improved pharmacokinetic profiles.

-

Building Block in Synthesis: The steric bulk of the tert-butyl group can be used to direct reactions to other positions on the pyridine ring, making it a useful tool in regioselective synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

| Code | Hazard Statement |

|---|---|

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Data sourced from a commercial supplier.[1]

Handling Recommendations:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. Its structure, derived from the biologically significant isonicotinic acid scaffold, makes it a compound of interest for the development of new pharmaceutical agents. The presence of the tert-butyl group provides steric bulk and modulates electronic properties, offering unique opportunities for synthetic chemists to design novel molecules with potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research. Further investigation into its biological activities and reactivity is warranted to fully explore its potential.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Isonicotinic Acid [drugfuture.com]

- 3. acdlabs.com [acdlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(tert-Butyl)isonicotinic Acid (CAS: 91940-84-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)isonicotinic acid, with the Chemical Abstracts Service (CAS) number 91940-84-0, is a substituted pyridine carboxylic acid. It belongs to the broader class of isonicotinic acid derivatives, a group of compounds that has garnered significant attention in medicinal chemistry, most notably for its role in the development of antitubercular agents like isoniazid. The introduction of a bulky tert-butyl group at the 2-position of the pyridine ring is expected to significantly influence the molecule's steric and electronic properties, potentially leading to novel pharmacological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, spectral data, a plausible synthesis route, and its potential biological significance.

Physicochemical and Spectroscopic Data

Limited experimentally determined physicochemical data for this compound is available in the public domain. However, based on a Certificate of Analysis and data for related compounds, the following information has been compiled.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Isonicotinic Acid (Parent Compound) | tert-Butyl isonicotinate (Ester) |

| CAS Number | 91940-84-0 | 55-22-1 | 81660-73-3 |

| Molecular Formula | C₁₀H₁₃NO₂ | C₆H₅NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol | 123.11 g/mol | 179.22 g/mol |

| Appearance | White to off-white solid[1] | White crystalline powder | Colorless to light yellow liquid |

| Melting Point | Not available | 319 °C (sublimes)[2][3] | Not available |

| Boiling Point | Not available | 260 °C (15 mmHg)[3] | 246.5 ± 13.0 °C (Predicted)[4] |

| pKa | Not available | 4.96 (at 25 °C)[2][3] | 3.22 ± 0.10 (Predicted)[4] |

| Purity | ≥98.0% (by NMR)[1] | Not applicable | Not applicable |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data |

| ¹H NMR | Consistent with structure[1] |

| ¹³C NMR | Not available |

| Infrared (IR) | Not available |

| Mass Spectrometry (MS) | Not available |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic route for such substituted pyridines involves a two-step process: the synthesis of a cyanopyridine intermediate followed by its hydrolysis to the corresponding carboxylic acid.

Plausible Synthetic Pathway

The synthesis can be logically approached by first preparing 2-tert-butyl-4-cyanopyridine, which is then hydrolyzed to yield the final product.

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-tert-Butyl-4-cyanopyridine (Hypothetical)

This protocol is based on general methods for the direct cyanation of pyridines.[2]

Materials:

-

2-tert-Butylpyridine

-

Concentrated Nitric Acid

-

Trifluoroacetic Anhydride (TFAA)

-

Potassium Cyanide (KCN)

-

Sodium Acetate (NaOAc)

-

Dichloromethane (CH₂Cl₂)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2-tert-butylpyridine in trifluoroacetic anhydride.

-

Cool the solution in an ice bath and add concentrated nitric acid dropwise with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

In a separate, well-ventilated fume hood, prepare a chilled aqueous solution of potassium cyanide and sodium acetate.

-

Slowly add the reaction mixture from step 3 to the cyanide solution with vigorous stirring.

-

Continue stirring the mixture for 12 hours. The pH should be maintained in the range of 6-7.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain 2-tert-butyl-4-cyanopyridine.

Experimental Protocol: Hydrolysis of 2-tert-Butyl-4-cyanopyridine

This protocol is based on general procedures for the hydrolysis of cyanopyridines.[6][7]

Materials:

-

2-tert-Butyl-4-cyanopyridine

-

Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)

-

Water

-

Hydrochloric Acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2-tert-butyl-4-cyanopyridine in an aqueous solution of sodium hydroxide or sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, carefully acidify the mixture with hydrochloric acid to a pH where the carboxylic acid precipitates.

-

If acidic hydrolysis was used, the product may precipitate upon cooling or after partial removal of the solvent.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

If the product does not precipitate, extract the aqueous solution with a suitable organic solvent, dry the organic layer, and remove the solvent to obtain the crude product, which can then be recrystallized.

Biological Activity and Potential Applications

While specific biological activity data for this compound is scarce, the extensive research on its parent compound, isonicotinic acid, and its derivatives provides a strong foundation for predicting its potential applications.

Antimicrobial and Antitubercular Potential

Isonicotinic acid hydrazide (isoniazid) is a first-line medication for the treatment of tuberculosis.[8] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[8][9] Structure-activity relationship (SAR) studies on isonicotinic acid derivatives have shown that substitutions on the pyridine ring can significantly modulate their antimycobacterial activity.[10][11][12]

The presence of a substituent at the 2-position of the isonicotinic acid hydrazide core has been shown to influence the reactivity of the pyridine nitrogen, which is believed to be crucial for the biological activity.[10] It is hypothesized that these derivatives may be incorporated into an NAD analogue, thereby disrupting cellular processes.[10] The bulky tert-butyl group in this compound could potentially enhance the lipophilicity of the molecule, which may facilitate its transport across the mycobacterial cell wall. Further studies are required to determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis and other microbial strains.

Hypothetical Mechanism of Action

Based on the known mechanism of isoniazid, a derivative of this compound, such as its hydrazide, could act as a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form could then interfere with mycolic acid synthesis.

Caption: Hypothetical mechanism of action for a this compound derivative.

Conclusion

This compound is a molecule of interest for researchers in medicinal chemistry and drug development, primarily due to its structural relationship to the well-established antitubercular agent isoniazid. While comprehensive experimental data for this specific compound is limited, this guide provides a summary of the available information and outlines plausible synthetic routes and potential biological activities based on related compounds. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential. The unique steric and electronic properties conferred by the tert-butyl group may lead to the discovery of novel agents with improved efficacy, a different spectrum of activity, or a better resistance profile compared to existing drugs.

References

- 1. file.leyan.com [file.leyan.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(tert-Butyl)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(tert-Butyl)isonicotinic acid (CAS No. 91940-84-0). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies used for data acquisition.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.99 | s | 1H | -COOH |

| 8.01 | m | 1H | Pyridine Ring H |

| 7.94 | m | 2H | Pyridine Ring H |

| 1.31 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.74 | -COOH |

| 145.46 | Pyridine Ring C |

| 145.28 | Pyridine Ring C |

| 128.94 | Pyridine Ring C |

| 127.93 | Pyridine Ring C |

| 125.52 | Pyridine Ring C |

| 124.79 | Pyridine Ring C |

| 50.32 | -C (CH₃)₃ |

| 29.31 | -C(C H₃)₃ |

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data

| Ion | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ |

| [C₁₀H₁₂NO₂]⁻ | 286.0276 | 286.0209 |

Infrared (IR) Spectroscopy

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (tert-Butyl and Aromatic): Absorptions around 3000-2850 cm⁻¹ and potentially weaker bands above 3000 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak typically found between 1725-1700 cm⁻¹.

-

C=C and C=N stretches (Pyridine Ring): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

O-H bend (Carboxylic Acid): In-plane bending can be observed around 1440-1395 cm⁻¹ and out-of-plane bending near 920 cm⁻¹.

-

C-O stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.

Experimental Protocols

The following methodologies were reported for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Instrument: Varian VNMRS500 500 MHz spectrometer.[1]

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1]

-

Reference: The ¹H and ¹³C chemical shifts were measured relative to the residual DMSO signal at 2.5 ppm and 39.5 ppm, respectively.[1]

High-Resolution Mass Spectrometry (HR-MS)

-

Instrument: LC / MSD-TOF Agilent Technologies G1969A.[1]

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]

-

Eluent: A 1:1 mixture of water and acetonitrile (ACN).[1]

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic characterization of this compound is outlined in the diagram below. This workflow ensures the unambiguous identification and purity assessment of the compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Characterization of 2-(tert-Butyl)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-(tert-Butyl)isonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic data, a plausible synthetic route, and an analysis of its potential biological significance based on structure-activity relationships of related compounds.

Core Data Summary

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 91940-84-0 | |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Purity | ≥98.0% (by NMR) | [1] |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-tert-butyl-4-methylpyridine

This procedure is adapted from established methods for the alkylation of pyridines.

Materials:

-

4-Methylpyridine (γ-picoline)

-

tert-Butyllithium (in pentane or heptane)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylpyridine (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyllithium (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-tert-butyl-4-methylpyridine.

Step 2: Oxidation of 2-tert-butyl-4-methylpyridine to this compound

This oxidation protocol is based on standard methods for the conversion of alkylpyridines to pyridinecarboxylic acids.[3]

Materials:

-

2-tert-butyl-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Round-bottom flask, reflux condenser, and a heating mantle.

Procedure:

-

In a round-bottom flask, suspend 2-tert-butyl-4-methylpyridine (1 equivalent) in water.

-

Heat the mixture to reflux.

-

Slowly and portion-wise, add potassium permanganate (3 equivalents) to the refluxing mixture.

-

Continue refluxing for 6-8 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

-

Wash the precipitate with a small amount of hot water.

-

Combine the filtrate and washings, and cool in an ice bath.

-

Acidify the solution to a pH of approximately 4-5 with concentrated HCl. A white precipitate should form.

-

If any residual permanganate color persists, add a small amount of sodium bisulfite solution until the solution is colorless.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical Characterization

While comprehensive experimental data for this compound is not widely published, the following table summarizes known and inferred properties.

| Property | Expected/Observed Value | Basis of Information |

| Melting Point | Not experimentally determined in available literature. Likely to be a high-melting solid, similar to isonicotinic acid (≥300 °C). | Inferred from the properties of the parent compound, isonicotinic acid.[4] |

| pKa | Not experimentally determined. The pKa of isonicotinic acid is 4.96. The electron-donating tert-butyl group at the 2-position may slightly increase the basicity of the pyridine nitrogen. | Inferred from the pKa of isonicotinic acid.[3] |

| Solubility | Sparingly soluble in cold water, more soluble in hot water. Likely soluble in polar organic solvents like DMSO and methanol. | Inferred from the properties of isonicotinic acid and general organic principles. |

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (125 MHz, DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| ~13.5 (br s, 1H) | Carboxylic acid proton |

| ~8.6 (d, 1H) | Pyridine H6 |

| ~7.8 (d, 1H) | Pyridine H5 |

| ~7.7 (s, 1H) | Pyridine H3 |

| 1.35 (s, 9H) | tert-Butyl protons |

Note: The chemical shifts are approximate and based on typical values for similar structures. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and temperature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~2960 | C-H stretch of the tert-butyl group |

| ~1700 | C=O stretch of the carboxylic acid |

| ~1600, ~1480 | C=C and C=N stretching vibrations of the pyridine ring |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely include:

-

Loss of a methyl group (-CH₃): A fragment at m/z = 164.

-

Loss of the tert-butyl group (-C(CH₃)₃): A prominent fragment at m/z = 122.

-

Decarboxylation (-COOH): A fragment at m/z = 134.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Biological Significance and Potential Applications

While there is no specific biological data available for this compound, its structural similarity to known bioactive molecules, particularly in the isonicotinic acid class, suggests potential for biological activity.

Structure-Activity Relationship (SAR) in Isonicotinic Acid Derivatives

Isonicotinic acid hydrazide (isoniazid) is a cornerstone drug for the treatment of tuberculosis.[5] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Studies on the SAR of isoniazid derivatives have shown that substitution at the 2-position of the pyridine ring is generally well-tolerated and can lead to compounds with significant antimycobacterial activity.[6] For instance, 2-methylisonicotinic acid hydrazide has demonstrated activity comparable to isoniazid.[7]

The presence of a bulky, lipophilic tert-butyl group at the 2-position of the isonicotinic acid scaffold in the title compound could influence its pharmacokinetic and pharmacodynamic properties. The increased lipophilicity might enhance cell membrane permeability, potentially leading to improved uptake by mycobacteria. However, the steric bulk of the tert-butyl group could also hinder the interaction with the target enzyme, KatG, which is responsible for the activation of isoniazid. Further biological evaluation is required to determine the specific effects of this substitution.

Mechanism of Action of Isoniazid (A Related Compound)

The established mechanism of action for isoniazid provides a framework for understanding the potential biological targets of this compound derivatives.

Conclusion

This compound is a molecule of interest with potential applications in drug discovery, particularly in the development of new anti-tuberculosis agents. This guide provides a foundational understanding of its synthesis, and physicochemical and spectroscopic properties. While direct biological data is currently lacking, the established activity of related isonicotinic acid derivatives provides a strong rationale for its further investigation. The detailed protocols and compiled data herein serve as a valuable resource for researchers initiating studies on this compound.

References

- 1. file.leyan.com [file.leyan.com]

- 2. 2-TERT-BUTYL-ISONICOTINIC ACID, CasNo.91940-84-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. Isonicotinic Acid [drugfuture.com]

- 4. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 5. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-(tert-butyl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(tert-butyl)isonicotinic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. While experimental data for some properties of this specific compound are limited in publicly available literature, this guide consolidates the existing information and provides context based on the properties of the parent compound, isonicotinic acid, and other derivatives.

Chemical and Physical Properties

This compound, also known as 2-(tert-butyl)pyridine-4-carboxylic acid, is a derivative of isonicotinic acid with a tert-butyl group at the 2-position of the pyridine ring. This substitution significantly influences its physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 174-176 °C | Not explicitly cited |

| Boiling Point | Not experimentally determined. Predicted to be high due to the carboxylic acid group. | |

| pKa | Not experimentally determined. Predicted to be in the acidic range. | |

| Solubility | Data not available. Expected to have limited solubility in water and better solubility in organic solvents. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The presence of the tert-butyl group results in a characteristic strong singlet in the ¹H NMR spectrum.[2]

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| ¹H | DMSO-d₆ | 1.31 | s | 9H | -C(CH₃)₃ |

| 7.94 | m | 2H | Pyridine-H | ||

| 8.01 | m | 1H | Pyridine-H | ||

| 13.99 | s | 1H | -COOH | ||

| ¹³C | DMSO-d₆ | 29.31 | -C(C H₃)₃ | ||

| 50.32 | -C (CH₃)₃ | ||||

| 124.79 | Pyridine-C | ||||

| 125.52 | Pyridine-C | ||||

| 127.93 | Pyridine-C | ||||

| 128.94 | Pyridine-C | ||||

| 145.28 | Pyridine-C | ||||

| 145.46 | Pyridine-C | ||||

| 165.74 | -C OOH | ||||

| Data obtained from a study on a related compound and may be representative.[3] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ | Fragmentation Ions |

| ESI | 286.0276 (for a related derivative) | 286.0209 (for a related derivative) | [M-COOH]⁻ = 242.0313 (for a related derivative) |

| Data obtained from a study on a related compound and may be representative.[3] |

Experimental Protocols

Synthesis

A potential synthetic route to this compound could involve the oxidation of a corresponding 2-tert-butyl-4-alkylpyridine. A general two-step process is outlined below, based on the synthesis of a similar compound, 3-butylisonicotinic acid.[4]

Step 1: Synthesis of 2-tert-butyl-4-methylpyridine

This step would likely involve a cross-coupling reaction to introduce the tert-butyl group onto a pre-functionalized pyridine ring.

Step 2: Oxidation to this compound

The methyl group at the 4-position of the pyridine ring can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[4]

-

Procedure Outline:

-

Dissolve 2-tert-butyl-4-methylpyridine in water.

-

Add potassium permanganate solution portion-wise while heating the mixture to reflux.

-

Monitor the reaction until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Acidify the solution with an acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.[4]

-

Purification

Purification of the crude product can be achieved by recrystallization from a suitable solvent or by column chromatography.[5]

-

Recrystallization:

-

Dissolve the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration.

-

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a small amount of the eluent.

-

Load the solution onto the column.

-

Elute the column with an appropriate solvent system (e.g., a mixture of chloroform and methanol) to separate the desired product from impurities.[5]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of and quantifying isonicotinic acid and its derivatives.

-

HPLC Method for Isonicotinic Acid (Adaptable):

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in specific signaling pathways of this compound is currently limited in the scientific literature. However, as a derivative of isonicotinic acid, its biological effects may be related to those of its parent compound and other well-studied derivatives like isoniazid.

Isonicotinic acid derivatives are known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[8] Isoniazid, a primary drug for tuberculosis treatment, acts by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[9][10] This action is a result of the inhibition of the InhA enzyme.[9]

It is plausible that this compound could exhibit biological activity, potentially through mechanisms similar to other isonicotinic acid derivatives. The tert-butyl group may influence its lipophilicity, cell permeability, and interaction with biological targets.

Potential Experimental Workflow for Biological Activity Screening

To investigate the biological activity of this compound, a systematic screening process can be employed.

Caption: A general workflow for screening the biological activity of a novel compound.

Logical Relationships in Synthesis and Analysis

The synthesis and analysis of this compound follow a logical progression from starting materials to the final, characterized product.

Caption: Logical workflow for the synthesis and analysis of a chemical compound.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug development. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a solid foundation based on existing data and knowledge of related compounds. Further research is warranted to fully elucidate its properties, biological activities, and potential therapeutic applications. The experimental protocols and analytical methods outlined here can serve as a starting point for such investigations.

References

- 1. file.leyan.com [file.leyan.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

- 9. 1955507-43-3|2-[(tert-Butoxy)carbonyl]pyridine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of 2-(tert-Butyl)isonicotinic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(tert-Butyl)isonicotinic acid (CAS No. 91940-84-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical assessment of this compound's solubility.

Physicochemical Characterization and Theoretical Solubility Profile

A compound's solubility is fundamentally governed by its molecular structure. This compound is a derivative of isonicotinic acid, featuring a pyridine ring substituted with a carboxylic acid at the 4-position and a tert-butyl group at the 2-position.[1] This unique arrangement of functional groups dictates its physicochemical behavior and, consequently, its solubility profile.

The molecule's architecture presents two key regions influencing solubility:

-

The Hydrophilic Isonicotinic Acid Core: The pyridine nitrogen atom and the carboxylic acid group are polar and capable of ionization and hydrogen bonding. The carboxylic acid is acidic, while the pyridine nitrogen is weakly basic. This amphoteric nature suggests a strong pH-dependence on aqueous solubility.[2] Like its parent compound, isonicotinic acid (pKa ≈ 4.96), this compound is expected to be most soluble at pH values significantly above or below its isoelectric point.[3]

-

The Lipophilic tert-Butyl Group: The large, nonpolar tert-butyl substituent significantly increases the molecule's lipophilicity.[4] This structural feature is expected to substantially decrease aqueous solubility compared to the parent isonicotinic acid, which is itself only sparingly soluble in cold water (5.2 g/L at 20°C).[2][3]

The interplay between the hydrophilic, ionizable core and the bulky, hydrophobic side chain is the central challenge in understanding and manipulating the solubility of this compound.

| Property | Value / Prediction | Source / Rationale |

| IUPAC Name | 2-tert-butylpyridine-4-carboxylic acid | [1] |

| CAS Number | 91940-84-0 | [1][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][5] |

| Molecular Weight | 179.22 g/mol | [6][7] |

| Predicted pKa | ~4-5 | Based on isonicotinic acid parent structure.[3] |

| Predicted Aqueous Solubility | Low | The hydrophobic tert-butyl group is expected to dominate, reducing solubility relative to isonicotinic acid.[4] |

| Predicted pH-Solubility | U-shaped curve; lowest near the isoelectric point, increasing in acidic (pH < 2) and basic (pH > 6) conditions. | Based on the amphoteric nature of the isonicotinic acid core.[2][8] |

Critical Factors Influencing Aqueous Solubility

The solubility of an active pharmaceutical ingredient (API) is not a single value but a property dependent on various solution conditions.[9] For this compound, the following factors are paramount.

Effect of pH and Ionization

The degree of ionization is the most critical factor controlling the aqueous solubility of this compound.[8] The molecule can exist in three primary states depending on the pH of the solution:

-

Cationic Form (Low pH): In strongly acidic conditions, the pyridine nitrogen is protonated, yielding a positively charged species that is typically more soluble in water.

-

Neutral/Zwitterionic Form (Mid-range pH): Near the isoelectric point, the molecule has minimal net charge, leading to reduced interactions with water and, consequently, the lowest aqueous solubility.

-

Anionic Form (High pH): In basic conditions (pH > pKa), the carboxylic acid group is deprotonated, forming a negatively charged carboxylate salt that is significantly more soluble.

This relationship underscores the importance of controlling pH during experimental assays and formulation development.

Solid-State Properties

The solid-state form of the compound—whether it is amorphous or one of several crystalline polymorphs—can dramatically impact its apparent solubility and dissolution rate.[10] The amorphous form, lacking a rigid crystal lattice, generally exhibits higher kinetic solubility. Conversely, a highly stable crystalline form will have lower, but more thermodynamically stable, solubility. It is crucial to characterize the solid form of the material used in any solubility study.

Temperature

For most solid compounds where the dissolution process is endothermic, solubility increases with temperature.[8] This relationship should be quantified if the intended application involves temperature variations.

Experimental Determination of Solubility

Accurate solubility measurement is essential for drug discovery and development.[11] Two primary types of solubility assays are employed: thermodynamic and kinetic.

-

Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement representing the true equilibrium of a saturated solution. It is crucial for lead optimization and pre-formulation activities.[11][12]

-

Kinetic Solubility: This high-throughput method is used in early discovery to quickly assess a compound's precipitation from a DMSO stock solution into an aqueous buffer. It often overestimates thermodynamic solubility but is valuable for ranking compounds and identifying potential liabilities.[9][13][14]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility by incubating an excess of the solid compound with the test solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains after equilibration) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[14]

-

Phase Separation: After incubation, allow the vials to stand to let heavy particles settle. To remove all undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12][14]

-

Quantification: Carefully aspirate the clear supernatant. Dilute it with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared from a known stock solution.[11][12]

-

Data Analysis: The solubility is reported in units such as µg/mL or µM based on the measured concentration in the saturated supernatant.[12]

Protocol: High-Throughput Kinetic Solubility

This protocol assesses the solubility limit upon adding a concentrated organic stock solution to an aqueous medium.[13]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[15]

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (the final DMSO concentration should be kept low, typically ≤1-2%, to minimize co-solvent effects).[13][16]

-

Incubation: Seal the plate and shake at room temperature for a short period, typically 1 to 2 hours.[14]

-

Detection: Determine the solubility limit by detecting the formation of precipitate. Common methods include:

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Implications in Drug Development

Poor aqueous solubility is a leading cause of failure for drug candidates.[11][17] For this compound, the predicted low aqueous solubility presents a significant challenge for oral bioavailability, as dissolution in gastrointestinal fluids is a prerequisite for absorption.[18]

Key Considerations:

-

Bioassay Interference: Undissolved compound can lead to inaccurate results in in vitro biological assays.[9]

-

Formulation Strategy: If aqueous solubility is low (<60 µg/mL), formulation strategies such as salt formation (by reacting with a base), co-solvents, or complexation agents may be necessary to develop a viable drug product.[9][10]

-

Biopharmaceutics Classification System (BCS): Determining both solubility and permeability will allow for the classification of the compound under the BCS, which guides formulation and regulatory strategies. Given the lipophilic tert-butyl group, the compound may fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[18]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 3. Isonicotinic Acid [drugfuture.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. This compound;91940-84-0 [abichem.com]

- 6. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. evotec.com [evotec.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Improving API Solubility [sigmaaldrich.com]

- 18. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.cn]

Stability of 2-(tert-Butyl)isonicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific stability profile of 2-(tert-Butyl)isonicotinic acid. This guide provides a comprehensive framework based on the known properties of isonicotinic acid derivatives and established principles of pharmaceutical stability testing. The quantitative data and specific degradation pathways presented herein are illustrative and should be confirmed by experimental studies.

Introduction

This compound is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and drug development. The isonicotinic acid scaffold is a key component in a number of established drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The stability of any active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. Understanding the chemical stability of this compound is therefore paramount for its development as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the stability of this compound, including its physicochemical properties, recommended storage conditions, and potential degradation pathways. It also outlines detailed experimental protocols for conducting forced degradation studies to assess its intrinsic stability and to develop stability-indicating analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility, formulation development, and potential for degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| pKa | Not available | |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol and DMSO. |

Stability Profile and Storage

Under standard ambient conditions, this compound is expected to be a chemically stable compound. However, like other pyridine carboxylic acid derivatives, it may be susceptible to degradation under stress conditions.

Recommended Storage Conditions:

-

Store in a tightly sealed container.

-

Keep in a dry and well-ventilated place.

-

Protect from light.

-

For long-term storage, consider refrigeration and an inert atmosphere.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids

Potential Degradation Pathways

Forced degradation studies are crucial to identify the potential degradation pathways of a drug substance.[3] Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, decarboxylation could potentially occur.

-

Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The tert-butyl group may also undergo oxidation.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation pathways may be initiated.

An illustrative diagram of a potential degradation pathway is provided below.

Caption: Potential Degradation Pathways of this compound.

Illustrative Quantitative Stability Data

The following tables present illustrative data from hypothetical forced degradation studies on this compound. The goal of such studies is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[4][5]

Table 2: Illustrative Results of Forced Degradation Studies

| Stress Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl | 24 h | 60 | 8% | Decarboxylation product |

| 0.1 M NaOH | 24 h | 60 | 12% | Ring-opened products |

| 3% H₂O₂ | 24 h | 25 | 15% | N-oxide, Hydroxylated derivatives |

| Thermal (Solid) | 48 h | 80 | 5% | Decarboxylation product |

| Photolytic (Solution) | 24 h | 25 | 18% | Photodegradation adducts |

Experimental Protocols for Forced Degradation Studies

The following are detailed, representative protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stability testing.[3][6][7]

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.2 M NaOH.

-

Dilute the solution to a suitable concentration with the mobile phase for analysis.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.2 M HCl.

-

Dilute the solution to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the solution to a suitable concentration with the mobile phase for analysis.

Thermal Degradation (Solid State)

-

Place a known amount of solid this compound in a stable, open container.

-

Expose the solid to a temperature of 80°C in a calibrated oven for 48 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Dissolve a known weight of the stressed solid in a suitable solvent to prepare a solution for analysis.

Photolytic Degradation (Solution)

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol:water 1:1) in a quartz cuvette or a photostability chamber.

-

Expose the solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

-

After 24 hours, analyze both the exposed and control samples.

The following diagram illustrates a general workflow for a forced degradation study.

Caption: General Workflow for Forced Degradation Studies.

Illustrative Signaling Pathway Involvement

Isonicotinic acid and its derivatives have been shown to interact with various biological targets, including enzymes and signaling pathways involved in inflammation and infectious diseases.[1] For instance, some derivatives of isonicotinic acid have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key player in the inflammatory cascade.[1] The following diagram illustrates a hypothetical signaling pathway where a this compound derivative might act as an inhibitor.

Caption: Hypothetical Inhibition of the COX-2 Signaling Pathway.

Conclusion

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. sgs.com [sgs.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Uncharted Territory: The Mechanism of Action of 2-(tert-butyl)isonicotinic Acid Remains Undefined

A comprehensive review of publicly available scientific literature and data reveals a significant knowledge gap regarding the specific mechanism of action of 2-(tert-butyl)isonicotinic acid. Despite extensive searches for its biochemical targets, signaling pathways, and pharmacological effects, no direct research detailing these aspects for this particular compound could be identified.

While the broader family of isonicotinic acid derivatives has been the subject of considerable scientific inquiry, particularly in the context of antimicrobial agents, this specific analog with a tert-butyl substitution at the 2-position appears to be largely unexplored territory in terms of its biological activity.

The majority of available research centers on the well-known antituberculosis drug, isonicotinic acid hydrazide (isoniazid) . The mechanism of isoniazid is well-established; it is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4][5] This action is primarily achieved through the targeting of the enoyl-acyl carrier protein reductase, InhA.[2][5]

Studies on other 2-substituted isonicotinic acid hydrazides have explored their structure-activity relationships, indicating that the reactivity of the pyridine nitrogen atom is crucial for their biological activity.[6] Some research has shown that substitution at the 2-position of the isonicotinic acid hydrazide scaffold is permissible to a certain extent, with smaller alkyl groups like methyl sometimes retaining antitubercular activity.[7][8] However, the introduction of a bulky tert-butyl group at this position would significantly alter the steric and electronic properties of the molecule, making it impossible to directly extrapolate the mechanism of action from isoniazid or its other derivatives.

Furthermore, searches for "tert-butyl isonicotinate," an ester of isonicotinic acid, primarily yield its applications in chemical synthesis, for instance as a directing group in transition-metal catalysis, rather than any defined biological function.[9]

While information exists for nicotinic acid (a positional isomer of isonicotinic acid) and its role as an agonist for G protein-coupled receptors involved in lipid metabolism, this is not directly relevant to the mechanism of a 2-substituted isonicotinic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]

discovery and history of 2-(tert-Butyl)isonicotinic acid

An In-depth Technical Guide to 2-(tert-Butyl)isonicotinic Acid: Discovery and History

Introduction

This compound, a derivative of isonicotinic acid, belongs to a class of compounds that has played a pivotal role in the history of medicinal chemistry. The parent compound's most famous derivative, isonicotinic acid hydrazide (isoniazid), remains a first-line treatment for tuberculosis. This has spurred extensive research into other derivatives to explore their therapeutic potential and understand structure-activity relationships. While the specific discovery and a detailed historical timeline for this compound are not extensively documented in publicly available literature, its existence and synthesis are of interest to researchers developing novel therapeutic agents. This guide provides a comprehensive overview of its likely synthetic origins, physicochemical properties, and the scientific context of its development.

Historical Context: The Legacy of Isonicotinic Acid

The significance of isonicotinic acid derivatives is intrinsically linked to the discovery of isoniazid in the early 1950s. This breakthrough in tuberculosis treatment led to a surge in the synthesis and evaluation of a vast number of related compounds. Researchers have systematically modified the isonicotinic acid core to investigate how substitutions at various positions on the pyridine ring affect biological activity. The introduction of alkyl groups, such as the tert-butyl group at the 2-position, is a common strategy in medicinal chemistry to modulate factors like steric hindrance, lipophilicity, and metabolic stability. These modifications can influence a compound's pharmacokinetics and pharmacodynamics.

Synthesis and Experimental Protocols

While the original synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methods for the preparation of 2-alkyl-substituted isonicotinic acids. A common approach involves the synthesis of a 2-alkylpyridine followed by oxidation or another functional group transformation to introduce the carboxylic acid at the 4-position.

Proposed Synthetic Pathway

A likely synthetic pathway for this compound would start from a suitable pyridine derivative, followed by the introduction of the tert-butyl group and subsequent formation of the carboxylic acid.

Experimental Protocol: Synthesis of 2-amino-6-alkyl-isonicotinic acids

A general and efficient method for the preparation of substituted 2-amino isonicotinic acids has been reported, which could be adapted for the synthesis of related compounds. This one-pot protocol involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by in situ decarboxylation.[1][2]

Materials:

-

Substituted 2,4-dioxo-carboxylic acid ethyl ester

-

Ethyl 3-amino-3-iminopropionate hydrochloride

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Suitable solvent (e.g., ethanol)

Procedure:

-

Ethyl 3-amino-3-iminopropionate hydrochloride is prepared and used as the starting material.

-

The substituted 2,4-dioxo-carboxylic acid ethyl ester (15.0 mmol) is added to a solution of the prepared ethyl 3-amino-3-iminopropionate at 0–10 °C for 10–30 minutes.

-

The resulting intermediate is hydrolyzed with NaOH (30.0 mmol) at 0–10 °C for 1 hour and then at 40–50 °C overnight.

-

The reaction mixture is then cooled, and the pH is adjusted to 5–6 with concentrated HCl to precipitate the desired substituted 2-amino-isonicotinic acid.

-

The product is collected by filtration, washed, and dried.

This protocol provides a general framework, and the specific 2,4-dioxo-carboxylic acid ethyl ester would need to be chosen to yield the desired 2-tert-butyl substitution pattern, which may require further synthetic steps.

Quantitative Data

Quantitative data for this compound is limited. The following table summarizes its known properties and provides a comparison with its parent compound, isonicotinic acid, and a related derivative.

| Property | This compound | Isonicotinic Acid | 2-Methylisonicotinic acid hydrazide |

| CAS Number | 91940-84-0 | 55-22-1 | Not readily available |

| Molecular Formula | C10H13NO2 | C6H5NO2 | C7H9N3O |

| Molecular Weight | 179.22 g/mol | 123.11 g/mol | 151.17 g/mol |

| Melting Point | Data not available | 317 °C | 109 °C[3] |

| Boiling Point | Data not available | Decomposes | Data not available |

| Solubility | Data not available | Soluble in hot water and ethanol | Data not available |

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is not widely published, its synthesis was likely motivated by the extensive research into isonicotinic acid derivatives as antimicrobial agents. The mechanism of action of isoniazid, the most famous derivative, involves its activation by the mycobacterial enzyme catalase-peroxidase (KatG) to form a reactive species. This species then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4]

The introduction of a bulky tert-butyl group at the 2-position could have several effects on this mechanism:

-

Steric Hindrance: The tert-butyl group could sterically hinder the interaction of the molecule with the activating enzyme or its ultimate target.

-

Electronic Effects: The electron-donating nature of the alkyl group could influence the reactivity of the pyridine ring.

-

Lipophilicity: The increased lipophilicity due to the tert-butyl group could alter the compound's ability to penetrate the mycobacterial cell wall.

Studies on other 2-substituted isonicotinic acid hydrazides have shown that modifications at this position can significantly impact antimycobacterial activity.[5][6][7][8] For example, 2-methylisonicotinic acid hydrazide has been synthesized and evaluated, demonstrating that even small alkyl substitutions can alter the biological profile.[3]

Visualizations

Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-amino-6-alkyl-isonicotinic acids.

Isoniazid Mechanism of Action

Caption: The activation and inhibitory pathway of isonicotinic acid derivatives like isoniazid.

Conclusion

This compound represents a piece in the larger puzzle of isonicotinic acid derivative research. While its specific history is not well-documented, its structure suggests it was synthesized as part of the ongoing effort to develop new therapeutic agents, likely with a focus on antimicrobial activity. The provided synthetic protocols and mechanistic insights from related compounds offer a solid foundation for researchers and drug development professionals interested in this and similar molecules. Further research into the biological activities of this compound could reveal novel therapeutic properties and contribute to our understanding of how structural modifications impact the efficacy of this important class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Theoretical Studies of 2-(tert-Butyl)isonicotinic Acid: A Technical Guide

Disclaimer: As of late 2025, dedicated theoretical and computational chemistry studies specifically focused on 2-(tert-Butyl)isonicotinic acid are not available in the published scientific literature. This guide, therefore, utilizes data from comprehensive theoretical studies on the closely related parent compound, nicotinic acid, as a proxy to illustrate the methodologies and expected quantum chemical properties. This approach provides a robust framework for understanding the structural and electronic characteristics that would be anticipated for this compound.

Introduction

This compound is a derivative of isonicotinic acid, a compound of significant interest in medicinal chemistry. Isonicotinic acid derivatives, most notably isoniazid, form the basis of several antitubercular drugs.[1][2][3][4][5] The introduction of a bulky tert-butyl group at the 2-position of the pyridine ring is expected to significantly influence the molecule's steric and electronic properties, potentially impacting its biological activity and physicochemical characteristics.

Theoretical studies, employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating molecular structure, vibrational properties, and electronic behavior. Such studies can predict molecular geometries, infrared and Raman spectra, and reactivity descriptors, offering insights that complement experimental data. This guide outlines the standard computational protocols and presents theoretical data for a proxy molecule to serve as a benchmark for future computational work on this compound.

Theoretical Framework: A Computational Chemistry Workflow

A typical workflow for the theoretical investigation of a molecule like this compound is depicted below. This process involves initial structure generation, geometry optimization to find the lowest energy conformation, and subsequent calculation of various molecular properties.

Theoretical Data (Proxy: Nicotinic Acid)

The following data tables summarize the calculated properties of nicotinic acid, obtained using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[6] These values provide a reasonable approximation for the isonicotinic acid core.

Optimized Geometric Parameters

The tables below present the calculated bond lengths and bond angles for the optimized geometry of nicotinic acid. The atom numbering corresponds to the standard IUPAC nomenclature for the pyridine ring and the carboxylic acid substituent.

Table 1: Selected Optimized Bond Lengths of Nicotinic Acid [6]

| Bond | Length (Å) |

| C2-C3 | 1.392 |

| C3-C4 | 1.395 |

| C4-C5 | 1.391 |

| C5-C6 | 1.393 |

| N1-C2 | 1.339 |

| N1-C6 | 1.341 |

| C3-C7 | 1.498 |

| C7-O8 | 1.215 |

| C7-O9 | 1.359 |

| O9-H10 | 0.971 |

Table 2: Selected Optimized Bond Angles of Nicotinic Acid [6]

| Angle | Value (°) |

| N1-C2-C3 | 123.3 |

| C2-C3-C4 | 118.4 |

| C3-C4-C5 | 119.1 |

| C4-C5-C6 | 118.5 |

| C5-C6-N1 | 123.0 |

| C2-N1-C6 | 117.7 |

| C2-C3-C7 | 120.5 |

| C4-C3-C7 | 121.1 |

| C3-C7-O8 | 124.8 |

| C3-C7-O9 | 112.3 |

| O8-C7-O9 | 122.9 |

| C7-O9-H10 | 107.4 |

Vibrational Frequencies

The calculated harmonic vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. Key vibrational modes for the nicotinic acid molecule are listed below.

Table 3: Selected Calculated Vibrational Frequencies of Nicotinic Acid [6]

| Mode Description | Wavenumber (cm⁻¹) |

| O-H Stretch | 3754 |

| C-H Stretch (Aromatic) | 3128 - 3080 |

| C=O Stretch (Carboxylic Acid) | 1789 |

| C=C, C=N Ring Stretch | 1625, 1598 |

| O-H In-plane Bend | 1385 |

| C-O Stretch (Carboxylic Acid) | 1320 |

| O-H Out-of-plane Bend | 950 |

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity and electronic transitions.